Metamfepramone (N,N-dimethylcathinone) is a synthetic tertiary amino ketone of the substituted cathinone class, primarily procured as a high-purity analytical reference standard and pharmacological research tool. Structurally characterized by its N,N-dimethylation on the cathinone backbone, it possesses a molecular weight of 177.24 g/mol (free base) and is commonly supplied as a hydrochloride salt to ensure optimal stability and solubility in aqueous and polar organic solvents. In laboratory settings, it serves as a critical benchmark for evaluating N-dealkylation metabolic pathways and differentiating positional isomers and closely related analogs (such as methcathinone and amfepramone) in forensic gas chromatography-mass spectrometry (GC-MS) workflows .
Substituting metamfepramone with secondary amine cathinones (like methcathinone or ethylcathinone) or other tertiary amines (like amfepramone) fundamentally compromises analytical resolution and metabolic profiling. Because metamfepramone is a tertiary amine, it exhibits distinct derivatization resistance and fragmentation patterns compared to secondary amines, which readily undergo acylation. Furthermore, in pharmacological models, metamfepramone acts as a metabolic precursor that undergoes specific enzymatic N-demethylation to yield methcathinone and N-methylpseudoephedrine. Utilizing methcathinone as a substitute bypasses this critical Phase I metabolic step, rendering the substitute useless for assays designed to measure CYP-mediated N-dealkylation rates or to establish comprehensive forensic metabolic biomarker profiles [1].
In forensic GC-MS workflows, differentiating closely eluting cathinone analogs requires chemical derivatization. Metamfepramone, possessing a tertiary amine structure, does not react with acylation reagents such as acetic anhydride. In contrast, secondary amine comparators like ethylcathinone or methcathinone readily form N-acetyl derivatives. For instance, N-acetylethylcathinone produces a distinct mass spectrum with a dominant m/z 114 ion, while metamfepramone remains unmodified [1].
| Evidence Dimension | Reactivity with acetic anhydride (acylation) |
| Target Compound Data | No reaction (remains unmodified free base) |
| Comparator Or Baseline | Ethylcathinone / Methcathinone (Secondary amines) |
| Quantified Difference | 100% conversion to N-acetyl derivative for comparator vs. 0% for target. |
| Conditions | GC-MS sample preparation using acetic anhydride in chloroform. |
Procuring this exact standard is mandatory for validating derivatization-based exclusion assays in forensic toxicology labs.
Metamfepramone exhibits a highly specific EI-MS fragmentation pattern that is essential for library matching. Under standard 70 eV electron ionization, the molecular ion is nearly imperceptible, and the spectrum is dominated by a base peak at m/z 72, corresponding to the N,N-dimethyl immonium ion. While the comparator ethylcathinone also produces an m/z 72 ion, it uniquely exhibits a secondary diagnostic ion at m/z 44 due to the loss of ethylene from the immonium ion—a fragmentation pathway structurally impossible for metamfepramone [1].
| Evidence Dimension | EI-MS diagnostic fragment ions |
| Target Compound Data | Base peak at m/z 72; complete absence of m/z 44 |
| Comparator Or Baseline | Ethylcathinone |
| Quantified Difference | Presence of m/z 44 (ethylene loss) in comparator; completely absent in metamfepramone. |
| Conditions | 70 eV Electron Ionization Mass Spectrometry (EI-MS). |
Ensures accurate algorithmic differentiation of isobaric or near-isobaric cathinones in automated forensic screening.
The N,N-dimethylation of the cathinone core significantly alters its pharmacodynamic profile. In standardized behavioral assays evaluating stimulant activity in murine models, metamfepramone demonstrates quantitatively lower potency compared to its mono-methylated analog. Specifically, metamfepramone is approximately 1.6 times less potent than methcathinone, rendering its behavioral activity roughly equipotent to the unsubstituted primary amine, cathinone[1].
| Evidence Dimension | Behavioral stimulant potency |
| Target Compound Data | 1.0x relative potency (equipotent to cathinone) |
| Comparator Or Baseline | Methcathinone |
| Quantified Difference | Methcathinone is ~1.6 times more potent than metamfepramone. |
| Conditions | In vivo behavioral stimulant models (rats). |
Provides a critical baseline for researchers procuring compounds to map the steric constraints of monoamine transporter binding pockets.
Metamfepramone serves as a specific substrate for hepatic N-dealkylation studies. Upon administration or in vitro microsomal incubation, it is rapidly metabolized to yield methcathinone and N-methylpseudoephedrine. If a researcher were to procure methcathinone directly, they would bypass the N-demethylation step entirely, preventing the quantification of specific CYP-mediated metabolic clearance rates associated with tertiary substituted cathinones .
| Evidence Dimension | Metabolic pathway engagement (N-demethylation) |
| Target Compound Data | Undergoes primary Phase I N-demethylation to active metabolites |
| Comparator Or Baseline | Methcathinone |
| Quantified Difference | Target requires enzymatic activation (prodrug-like); comparator is the active downstream metabolite. |
| Conditions | In vitro liver microsome incubations / in vivo metabolic profiling. |
Essential for pharmacokinetic research focusing on the metabolic stability and clearance rates of N,N-dialkylated psychoactive substances.
Used as a negative control in acylation-based derivatization assays to distinguish tertiary amine cathinones from secondary amine isomers (e.g., distinguishing from ethylcathinone) [1].
Procured to calibrate mass spectrometers and establish precise retention times and fragmentation libraries (specifically the m/z 72 base peak without m/z 44) for automated drug screening [1].
Utilized as a substrate in human or rat liver microsome assays to quantify the rate of CYP-mediated N-demethylation into methcathinone [2].
Employed in neuropharmacological research to evaluate how steric bulk (N,N-dimethyl vs. N-methyl) attenuates monoamine transporter affinity and behavioral potency [2].
Irritant